N-Phenylpropane-1,2-diamine exists in two stereoisomeric forms, (2R)- and (2S)-, distinguished by the arrangement of their substituents around a central carbon atom. This characteristic makes it a potential candidate for the development of chiral drugs and catalysts. Chiral molecules can interact differently with biological targets depending on their spatial configuration, leading to potential benefits in drug development and asymmetric synthesis.
N-(2-aminopropyl)aniline is an organic compound with the molecular formula CHN. It is categorized as a diamine derivative, featuring a phenyl group attached to a propane-1,2-diamine backbone. This compound is recognized for its diverse applications in medicinal chemistry and organic synthesis, particularly as a building block for various pharmaceuticals and agrochemicals.
Research indicates that N-(2-aminopropyl)aniline exhibits various biological activities. It has been studied for its potential as an enzyme inhibitor, specifically targeting aminopeptidase N, which plays a role in tumor genesis and inflammatory processes. By binding to the active site of this enzyme, N-(2-aminopropyl)aniline inhibits its activity, disrupting normal biochemical functions. Additionally, the compound may possess antimicrobial properties, making it of interest in medicinal chemistry.
Several methods exist for synthesizing N-(2-aminopropyl)aniline:
N-(2-aminopropyl)aniline finds utility across various fields:
Studies have highlighted the interaction of N-(2-aminopropyl)aniline with biological molecules. Its binding affinity for aminopeptidase N suggests a mechanism by which it may influence gene expression related to inflammatory responses and tumorigenesis. This interaction underscores its potential therapeutic applications in treating diseases associated with these pathways.
Several compounds share structural similarities with N-(2-aminopropyl)aniline:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Phenyl-1,3-propanediamine | CHN | Contains a longer carbon chain; different reactivity |
| N-Phenyl-1,2-ethanediamine | CHN | Shorter chain; distinct biological activity |
| N-Phenyl-1,4-butanediamine | CHN | Longer chain; different steric effects |
N-(2-aminopropyl)aniline's unique structural configuration imparts distinct chemical and biological properties compared to its analogs. Its specific reactivity patterns and biological activities make it particularly valuable in medicinal chemistry and organic synthesis .
The thermodynamic characterization of N-(2-aminopropyl)aniline faces significant limitations due to the scarcity of experimental data in the literature. Computational predictions suggest a boiling point of approximately 307.5°C , which is substantially higher than that of aniline (184°C) [4] [5], reflecting the increased molecular weight and additional intermolecular hydrogen bonding capabilities conferred by the aminopropyl substituent.
The thermal stability of N-(2-aminopropyl)aniline can be inferred from the behavior of structurally related aromatic amines. Aromatic amines generally exhibit thermal stability up to approximately 200°C before undergoing decomposition [6] [7]. The compound's dual amine functionality introduces additional complexity to its thermal behavior, as both the aromatic and aliphatic amine groups may participate in different decomposition pathways. The predicted flash point of 139.7°C indicates moderate thermal hazard potential and suggests that the compound should be handled with appropriate temperature control measures.
The solubility profile of N-(2-aminopropyl)aniline reflects the dual nature of its molecular structure, containing both hydrophilic amine groups and a hydrophobic aromatic ring. The compound exhibits limited water solubility, as indicated by computational predictions and the general behavior of aniline derivatives [9] [10].
Water solubility data for N-(2-aminopropyl)aniline is extremely limited in the literature. Aniline itself demonstrates moderate water solubility of approximately 36 g/L at 20°C [9], with solubility increasing with temperature. The solubility of aniline in water is 3.7% by weight at 30°C, 4.2% at 50°C, and 8.0% at 110°C [9]. The introduction of the aminopropyl chain would be expected to increase water solubility due to the additional hydrogen bonding sites provided by the primary amine group.
N-(2-aminopropyl)aniline is expected to demonstrate good solubility in polar organic solvents, following the pattern observed for other aniline derivatives. Aniline is miscible with ethanol, ether, chloroform, and many other organic solvents [9]. The aminopropyl derivative would likely maintain this compatibility while potentially showing enhanced solubility in more polar solvents due to the additional amine functionality.
The computed log P value of 1.4457 [1] indicates moderate lipophilicity, suggesting that the compound can partition between aqueous and organic phases. This value is intermediate between highly hydrophilic and highly lipophilic compounds, reflecting the balanced nature of the hydrophilic amine groups and the lipophilic aromatic ring. A related compound, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, exhibits a partition coefficient (n-octanol/water) of 1.907 [11], providing additional context for the lipophilic character of aminopropyl aniline derivatives.
The acid-base properties of N-(2-aminopropyl)aniline are determined by the presence of two distinct amine functionalities: the aromatic amine attached to the benzene ring and the primary aliphatic amine on the propyl chain. These groups exhibit different basicity characteristics due to their distinct electronic environments.
While specific pKa values for N-(2-aminopropyl)aniline have not been experimentally determined, the compound's acid-base behavior can be predicted based on the known properties of its constituent functional groups. Aniline exhibits a pKa of approximately 4.6 [4], reflecting the electron-withdrawing effect of the aromatic ring that reduces the basicity of the amino group compared to aliphatic amines.
The primary amine group on the propyl chain would be expected to exhibit higher basicity, with pKa values typically ranging from 9 to 11 for primary aliphatic amines [12]. Propylamine, for instance, has a pKa of 10.71 [12], indicating strong basicity. The compound therefore represents a dibasic system with two distinct protonation sites of markedly different strength.
The sequential protonation of N-(2-aminopropyl)aniline would occur first at the more basic aliphatic amine site, followed by protonation of the aromatic amine at lower pH values. This behavior creates complex pH-dependent speciation patterns, with the compound existing as a neutral molecule at high pH, a monoprotonated cation at intermediate pH, and a diprotonated dication at low pH.
The protonation dynamics are further complicated by potential intramolecular interactions between the two amine groups, which could influence the apparent pKa values through electrostatic effects or hydrogen bonding interactions [13]. Such interactions are common in diamine systems and can result in cooperative or anti-cooperative binding effects.
The spectroscopic characterization of N-(2-aminopropyl)aniline provides essential structural identification and purity assessment capabilities. However, comprehensive spectroscopic databases for this compound are notably limited in the literature.
¹H NMR spectroscopy would be expected to reveal characteristic signals for both the aromatic protons of the aniline ring and the aliphatic protons of the aminopropyl chain [14]. The aromatic region (6.5-7.5 ppm) should exhibit signals corresponding to the substituted benzene ring, while the aliphatic region would contain multiplets for the propyl chain protons and potentially broad signals for the exchangeable amine protons.
¹³C NMR analysis would provide information about the carbon framework, with aromatic carbons appearing in the 110-160 ppm region and aliphatic carbons in the 20-60 ppm range [15]. The carbon bearing the primary amine group would appear as a characteristic signal that could aid in structural confirmation.
IR spectroscopy of N-(2-aminopropyl)aniline would be expected to exhibit characteristic NH stretching vibrations in the 3300-3500 cm⁻¹ region [16] [17]. Primary amines typically show two NH stretch bands (symmetric and asymmetric), while secondary amines show a single band. The compound would therefore be expected to show multiple NH stretching bands corresponding to both functional groups.
Additional characteristic bands would include aromatic C=C stretches around 1580 cm⁻¹, aromatic CH stretches around 3000-3100 cm⁻¹, and aliphatic CH stretches in the 2800-3000 cm⁻¹ region [16]. NH bending vibrations would appear in the 1550-1650 cm⁻¹ region for primary amines [17].
Mass spectrometric analysis would show a molecular ion peak at m/z 150 corresponding to the molecular weight of 150.22 g/mol [18]. Fragmentation patterns would likely include loss of the aminopropyl side chain, resulting in fragments corresponding to aniline (m/z 93) and the propylamine moiety. The presence of multiple nitrogen atoms would result in characteristic isotope patterns that could aid in structural confirmation.
UV-Vis spectroscopy would be expected to show absorption bands characteristic of the aniline chromophore, typically around 280 nm for the aromatic π→π* transitions [5]. The amino substituent on the propyl chain would not significantly alter the electronic absorption properties of the aromatic system, as it is separated from the π-system by the aliphatic chain.